molecular formula C10H11BrO3 B173008 3-(3-Bromo-4-methoxyphenyl)propanoic acid CAS No. 1857-57-4

3-(3-Bromo-4-methoxyphenyl)propanoic acid

Cat. No. B173008
CAS RN: 1857-57-4
M. Wt: 259.1 g/mol
InChI Key: MLXVZRVWVCOUBQ-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methoxyphenyl)propanoic acid is a compound that belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .


Molecular Structure Analysis

The molecular structure of 3-(3-Bromo-4-methoxyphenyl)propanoic acid consists of a benzene ring attached to a propanoic acid group . The benzene ring is substituted with a bromo group at the 3rd position and a methoxy group at the 4th position .

Scientific Research Applications

Phytotoxic and Mutagenic Effects

Research by Jităreanu et al. (2013) explored the phytotoxicity and genotoxicity of cinnamic acid derivatives, including 2,3-dibromo-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-propanoic acid, on wheat seeds. The study found these compounds inhibited germination and mitotic activity, and affected plantlet metabolism, such as decreasing total polyphenol content in treated plantlets (Jităreanu et al., 2013).

Isolation from Red Algae

Zhao et al. (2004) identified bromophenol derivatives from the red alga Rhodomela confervoides, including compounds structurally related to 3-(3-Bromo-4-methoxyphenyl)propanoic acid. These compounds were found inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).

Electrochemical Hydrogenation

A study by Korotaeva et al. (2011) demonstrated the use of electrosynthesis for hydrogenation in methoxyphenylpropenoic acids, yielding methoxyphenylpropanoic acids. This process has potential applications in chemical synthesis and manufacturing (Korotaeva et al., 2011).

Synthesis of Derivatives

Tan Bin (2011) reported the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride from a compound structurally similar to 3-(3-Bromo-4-methoxyphenyl)propanoic acid, showcasing potential applications in chemical synthesis and pharmaceuticals (Tan Bin, 2011).

Ring Closure Studies

Brown et al. (1971) conducted research on the acid-catalysed ring closure of methoxyphenylpropionic acid derivatives, leading to the formation of indanones. Such reactions are significant in organic chemistry and pharmaceutical synthesis (Brown et al., 1971).

Molecular Structure Analysis

Guzei et al. (2010) analyzed the molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid, a compound related to 3-(3-Bromo-4-methoxyphenyl)propanoic acid. Their study provided insights into the electronic properties of the molecule and its interactions (Guzei et al., 2010).

Renewable Building Blocks for Benzoxazine

Trejo-Machin et al. (2017) explored the use of phloretic acid (3-(4-Hydroxyphenyl)propanoic acid) as a renewable building block for benzoxazine formation. This study highlights the potential of using similar compounds in eco-friendly material science applications (Trejo-Machin et al., 2017).

Synthesis of Arylpiperidines

Loozen and Brands (1981) described a method for synthesizing arylpiperidines using compounds similar to 3-(3-Bromo-4-methoxyphenyl)propanoic acid, which is relevant for pharmaceutical applications (Loozen & Brands, 1981).

properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXVZRVWVCOUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404129
Record name 3-(3-bromo-4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromo-4-methoxyphenyl)propanoic acid

CAS RN

1857-57-4
Record name 3-Bromo-4-methoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1857-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-bromo-4-methoxyphenyl)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-bromo-4-methoxyphenyl)propanoic acid
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Synthesis routes and methods I

Procedure details

To a solution of 3-(4-methoxyphenyl)propionic acid (4.0 g, 22.2 mmol) in acetic acid (20 ml) was added bromine (3.9 g, 24.4 mmol) gradually dropwise at 10° C. and the mixture was stirred at room temperature for 30 minutes. This reaction mixture was diluted with water and extracted with ethyl acetate. The extract was washed serially with saturated saline and water and dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The residue was washed with hexane to provide the title compound (yield 5.0 g, 87%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

154 g (0.535 mol) of ethyl3-(3-bromo-4-methoxyphenyl)propanoate are mixed with 45 g (0.8 mol) of potassium hydroxide, 600 ml of methanol and 300 ml of water. The mixture is heated at reflux for 3 hours, and the methanol is then evaporated off. The solution obtained is washed with ether; the aqueous phase is acidified and extracted with ether. The organic phase is dried (Na2SO4), and the solvents are evaporated off: white solid (132.7 g; 96%).
Quantity
154 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
I Mohanty, S Tapadar, SG Moore, JS Biggs… - Msystems, 2021 - Am Soc Microbiol
Marine sponge holobionts are prolific sources of natural products. One of the most geographically widespread classes of sponge-derived natural products is the bromotyrosine alkaloids…
Number of citations: 17 journals.asm.org
M Pastrana Restrepo, E Galeano Jaramillo… - Medicinal Chemistry …, 2018 - Springer
Twenty-two halogenated l-tyrosine derivatives were synthesized to examine new substances for the treatment of Chagas disease. The synthesis of these derivatives with different …
Number of citations: 11 idp.springer.com
MP Restrepo, EG Jaramillo, AM Martínez… - Journal of the Brazilian …, 2018 - SciELO Brasil
A series of twenty-one L-tyrosine derivatives with modifications in the halogenation pattern of the aromatic ring and different degree of methylations on the amine and phenolic hydroxyl …
Number of citations: 2 www.scielo.br
N Umezawa, K Tsuji, S Sato, M Kikuchi, H Watanabe… - RSC …, 2018 - pubs.rsc.org
Lysine-specific demethylases 1 and 2 (LSD1 and LSD2) are flavoenzyme demethylases, and their inhibitors are considered as potential chemical tools and anticancer agents. Here we …
Number of citations: 4 pubs.rsc.org
VC Bryant - 2011 - search.proquest.com
Pancreatic cancer is one of the deadliest cancers in the United States, with a five year survival rate of< 4%. Pancreatic cancer is resistant to most therapies including chemotherapy, …
Number of citations: 0 search.proquest.com
TD Tran, NB Pham, G Fechner… - Journal of Natural …, 2013 - ACS Publications
Two new bromotyrosine alkaloids, pseudoceralidinone A (1) and aplysamine 7 (2), along with three known compounds were isolated from the Australian sponge Pseudoceratina …
Number of citations: 40 pubs.acs.org

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